molecular formula C16H17N5O3S2 B2789583 1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2320538-81-4

1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2789583
CAS No.: 2320538-81-4
M. Wt: 391.46
InChI Key: BKQWDSJSXUJKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic heterocyclic compound with the molecular formula C16H17N5O3S2 , intended for research and development purposes. This molecule features a complex structure that incorporates a 2-methyl-1,3-oxazole and a 1,2,5-thiadiazole ring, linked through a benzenesulfonyl-piperazine core. The integration of multiple nitrogen- and sulfur-containing heterocycles is a common strategy in medicinal chemistry to develop novel pharmacologically active compounds, as these structures are frequently found in molecules with diverse biological activities . The specific piperazine sulfonamide scaffold suggests potential for investigation in various biochemical pathways. Sulfonamide-containing compounds are known to be explored as enzyme inhibitors, including carbonic anhydrase inhibitors . Researchers may find this compound valuable for probing protein-ligand interactions, screening against therapeutic targets, or as a key synthetic intermediate in the development of new chemical entities. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-methyl-4-[4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c1-12-18-15(11-24-12)13-2-4-14(5-3-13)26(22,23)21-8-6-20(7-9-21)16-10-17-25-19-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQWDSJSXUJKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S, and it features a piperazine core substituted with both a benzenesulfonyl group and a thiadiazole moiety. The presence of the oxazole ring adds to its structural complexity, influencing its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The sulfonyl group in the compound is known to interact with various enzymes through covalent modification. This interaction can inhibit enzyme activity by blocking active sites or altering enzyme conformation .
  • Targeting Carbonic Anhydrases : Similar compounds have been shown to inhibit human carbonic anhydrases (CA), particularly isoform II. This inhibition can affect physiological processes such as intraocular pressure regulation, making these compounds potential candidates for glaucoma treatment .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of the thiadiazole and oxazole rings enhances lipophilicity, allowing better cell membrane penetration and targeting of bacterial cells. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Comparative Antimicrobial Efficacy

CompoundTarget BacteriaIC50 (µM)
This compoundStaphylococcus aureus0.47
Other Thiadiazole DerivativesEscherichia coli1.4

Anticancer Potential

The compound's structural motifs are associated with anticancer activity. Studies have reported that similar thiadiazole derivatives inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer cell lines .

Case Study: Thymidylate Synthase Inhibition

In a study conducted by Du et al., compounds containing the 1,3,4-thiadiazole ring were tested against TS proteins. The results indicated potent inhibition with IC50 values ranging from 0.47 to 1.4 µM, highlighting the therapeutic potential of these compounds in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, compounds derived from the piperazine structure have shown significant antiproliferative activity by inducing cell cycle arrest and apoptosis through mechanisms involving the modulation of key signaling pathways .
    • A specific derivative was reported to have an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating strong anticancer potential .
  • Enzyme Inhibition :
    • The sulfonamide group present in the compound allows for covalent modification of enzymes, particularly carbonic anhydrases. This property can be exploited for developing inhibitors that target these enzymes in various pathological conditions such as glaucoma .

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme kinetics and interactions due to its ability to form stable complexes with nucleophilic sites on proteins. Its sulfonyl chloride functionality enables it to modify active sites of serine proteases and other enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Case Study 1: Anticancer Efficacy

A study evaluated a series of piperazine derivatives against MCF-7 and HepG2 cell lines. The results indicated that specific modifications to the piperazine ring enhanced cytotoxicity significantly. For example, the introduction of an ethoxy group at the ortho position increased activity fourfold compared to its para counterpart .

Case Study 2: Enzyme Targeting

In another investigation, the inhibition of human carbonic anhydrase II by sulfonamide derivatives was assessed. The study demonstrated that modifications to the thiadiazole moiety improved binding affinity and selectivity towards the enzyme's active site, highlighting the therapeutic potential of this compound in managing conditions like glaucoma .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonyl group participates in nucleophilic substitution and hydrolysis reactions. Key observations include:

  • Nucleophilic Aromatic Substitution : Electron-withdrawing effects of the sulfonyl group activate the benzene ring for substitution. For example, halogenation or nitration occurs preferentially at the para position relative to the sulfonamide group under acidic conditions .

  • Hydrolysis : Under strongly acidic or basic conditions, the sulfonamide bond can hydrolyze to yield sulfonic acid derivatives and corresponding amines. This reaction is critical for prodrug activation strategies .

Oxazole Ring Reactions

The 2-methyl-1,3-oxazol-4-yl moiety undergoes electrophilic substitutions and ring-opening reactions:

  • Electrophilic Substitution : The electron-rich oxazole ring reacts with electrophiles at the C5 position (relative to the methyl group). For example, bromination with NBS or nitration with HNO₃/H₂SO₄ yields halogenated or nitro-substituted derivatives .

  • Ring-Opening : Acidic hydrolysis cleaves the oxazole ring to form α-ketoamide intermediates, which can further rearrange or react with nucleophiles .

Piperazine Functionalization

The piperazine ring supports alkylation, acylation, and cross-coupling reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) or benzyl bromides in polar aprotic solvents (DMF, DMSO) to form N-alkylated derivatives. For example, treatment with 1-(bromomethyl)-3-methylbenzene yields substituted piperazines .

  • Acylation : Forms amides with acyl chlorides or anhydrides. This is exploited in synthesizing hybrid molecules, such as coupling with nitrothiophene carboxylates .

Reaction Type Reagents/Conditions Product Reference
Alkylation1-(Bromo-methyl)-3-methylbenzene, K₂CO₃, DMF, 145°CN-benzylpiperazine derivatives
AcylationAcetyl chloride, Et₃N, CH₂Cl₂Acetylated piperazine

Thiadiazole Reactivity

The 1,2,5-thiadiazol-3-yl group displays redox activity and participates in cycloadditions:

  • Reduction : The sulfur-nitrogen bond undergoes reduction with agents like NaBH₄ to form dihydrothiadiazole intermediates, which are prone to further ring-opening .

  • Cycloaddition : Acts as a dienophile in Diels-Alder reactions with electron-rich dienes, forming bicyclic structures .

Mechanistic Insights

  • Nitro Group Reduction : Electrochemical studies of analogous nitroheterocycles (e.g., nitrothiophenes) reveal reduction potentials around −500 mV, suggesting enzymatic activation via nitroreductases .

  • Sulfonamide Hydrolysis Kinetics : Hydrolysis rates are pH-dependent, with maximum stability observed near physiological pH (7.4) .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the sulfonamide bond, forming sulfonic acid and amine fragments.

  • Oxidative Stress : Reactive oxygen species (e.g., H₂O₂) oxidize the thiadiazole ring, leading to sulfoxide or sulfone derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives with Modified Heterocyclic Substituents

1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2176270-74-7)
  • Structure : Replaces the piperazine ring with piperidine and substitutes the thiadiazole with a pyrazole group.
  • Molecular Formula : C₁₉H₂₂N₄O₃S
  • Molecular Weight : 386.468 g/mol
  • Key Differences: Piperidine vs. Pyrazole vs. Thiadiazole: Pyrazole’s hydrogen-bonding capability contrasts with thiadiazole’s electron-deficient aromatic system, altering target affinity .
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS 923821-13-0)
  • Structure : Features a thiazole ring with a 4-chlorophenyl group and a methyl-piperazine substituent.
  • Molecular Formula : C₁₄H₁₆ClN₃S
  • Molecular Weight : 293.82 g/mol
  • Methyl Group: Increases lipophilicity (logP), impacting membrane permeability compared to the target compound’s sulfonyl-oxazole system .

Sulfonamide-Based Piperazine Derivatives

1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine (CAS 447428-28-6)
  • Structure : Contains a methanesulfonyl group and a phenyl-thiazolyl substituent.
  • Molecular Formula : C₁₄H₁₇N₃O₂S₂
  • Molecular Weight : 323.429 g/mol
  • Key Differences: Methanesulfonyl vs.
1-(4-Methylbenzene-1-sulfonyl)-4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazine (ID: F123-0373)
  • Structure : Incorporates a methylbenzenesulfonyl group and a methylphenyl-oxazolylmethyl substituent.
  • Molecular Formula : C₂₃H₂₇N₃O₃S
  • Molecular Weight : 425.55 g/mol
  • Key Differences :
    • Methylphenyl-Oxazole : Increases steric bulk, possibly reducing binding pocket accessibility compared to the target compound’s simpler oxazole substituent.
    • Higher Molecular Weight : May influence solubility and bioavailability .

Fluorinated and Functionalized Piperazine Derivatives

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives
  • Structure: Fluorobenzyl-piperazine hybrids with methanone linkages.
  • Key Differences: Fluorine Substituent: Enhances metabolic stability and target affinity via electronegative effects. Methanone Linker: Introduces rigidity, contrasting with the sulfonyl group’s flexibility in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL)
Target Compound ~450 (estimated) ~2.5 Low (hydrophobic)
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine 323.43 ~3.0 Moderate
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine 293.82 ~3.2 Low
F123-0373 425.55 ~4.0 Very low

*logP values estimated based on substituent contributions.

Q & A

Q. What are the optimal synthetic routes for 1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

  • Step 1: Sulfonylation of the piperazine ring with 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) .
  • Step 2: Introduction of the 1,2,5-thiadiazole group via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd(PPh₃)₄ for cross-coupling .
    Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature (60–100°C), and stoichiometric ratios. Yields vary from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., sulfonyl and thiadiazole protons appear as distinct singlets) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z calculated for C₁₈H₁₆N₄O₃S₂).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on oxazole or thiadiazole) affect the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Oxazole Methyl Group: The 2-methyl group on the oxazole enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Thiadiazole Ring: Replacing 1,2,5-thiadiazole with 1,3,4-thiadiazole decreases binding affinity to target receptors (e.g., serotonin receptors) due to altered electron distribution .
Modification Effect on Activity Reference
Oxazole → ThiazoleReduced solubility in aqueous buffers
Thiadiazole → TetrazineLoss of receptor selectivity

Q. How can conflicting data in biological assays (e.g., IC₅₀ variability) be resolved?

Common causes and solutions:

  • Assay Conditions: Variability in buffer pH or ionic strength can alter ligand-receptor interactions. Standardize protocols using PBS (pH 7.4) with 0.1% BSA .
  • Metabolite Interference: Use LC-MS/MS to identify degradation products in cell-based assays .
  • Receptor Heterogeneity: Validate target specificity via knockout cell lines or competitive binding assays with known antagonists .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD): Simulate interactions with CYP3A4 to predict metabolic stability (e.g., logP < 3 improves oral bioavailability) .
  • Docking Studies: Use AutoDock Vina to model binding to serotonin 5-HT₆ receptors, focusing on sulfonyl-thiadiazole interactions with Arg156 and Tyr238 residues .

Methodological Challenges

Q. How to optimize regioselectivity during sulfonylation of the piperazine ring?

  • Steric Control: Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered nitrogen .
  • Temperature Modulation: Lower temperatures (0–5°C) favor mono-sulfonylation, while higher temperatures (50°C) promote di-substitution .

Q. What strategies mitigate byproduct formation during thiadiazole coupling?

  • Catalyst Screening: PdCl₂(PPh₃)₂ reduces homocoupling byproducts compared to Pd(OAc)₂ .
  • Protecting Groups: Temporarily protect the oxazole nitrogen with Boc to prevent unwanted side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.